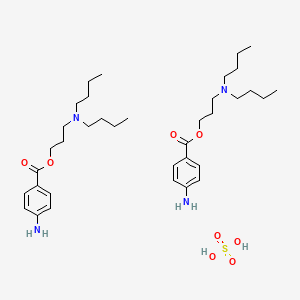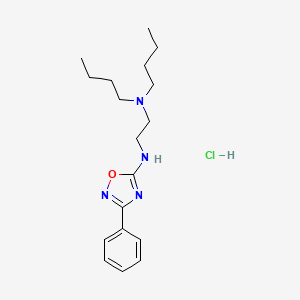
BW 245C
Overview
Description
BW 245C, also known as (R*,S*)-(±)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid, is a potent prostanoid receptor agonist. It has a molecular formula of C19H32N2O5 and a molecular weight of 368.47. This compound is known for its high selectivity towards the DP prostanoid receptor, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
BW 245C is a potent prostanoid DP-receptor (DP1) agonist . The DP1 receptor is a specific type of prostanoid receptor, which plays a crucial role in various physiological processes.
Mode of Action
This compound selectively activates the DP1 receptor . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cells . The activation of cAMP production is a key step in the transduction of the signal from the DP1 receptor to the cell’s interior .
Biochemical Pathways
The activation of the DP1 receptor by this compound leads to an increase in the production of cAMP . This increase in cAMP levels can have various downstream effects, depending on the specific cell type and the biochemical pathways active in those cells. For example, in Th2 cells, this compound inhibits the secretion of collagen induced by TGF-β .
Pharmacokinetics
It is soluble in dmso at 10 mg/ml , which may influence its bioavailability.
Result of Action
The activation of the DP1 receptor by this compound and the subsequent increase in cAMP levels can have various effects at the molecular and cellular levels. For instance, in human platelets, this compound can activate adenylate cyclase in a biphasic manner . In addition, this compound can delay the onset of apoptosis in cultured eosinophils .
Biochemical Analysis
Biochemical Properties
BW 245C plays a significant role in biochemical reactions. It interacts with specific DP prostanoid receptors, which are coupled via a Gs protein to adenylyl cyclase . This interaction results in the production of cAMP . The rank of potency is this compound > PGD2 > PGE2 > PGF2a > Iloprost .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. In embryonic bovine tracheal cells, this compound stimulates cAMP production . It influences cell function by activating adenylate cyclase in human platelets through the DP prostanoid receptor . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a potent prostanoid receptor agonist, with a true selectivity for a DP prostanoid receptor . It can activate adenylate cyclase in human platelets through the DP prostanoid receptor and by another mechanism as yet uncharacterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW 245C involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BW 245C undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted imidazolidines .
Scientific Research Applications
BW 245C has a wide range of applications in scientific research:
Chemistry: Used as a tool to study prostanoid receptors and their signaling pathways.
Biology: Employed in research on cell signaling and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as stroke and allergic responses.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2 (PGD2): Another prostanoid that also activates the DP receptor but with lower selectivity compared to BW 245C.
Iloprost: A synthetic analog of prostacyclin that activates the IP receptor but can also interact with the DP receptor.
PGF2α: A prostanoid with different receptor selectivity, primarily activating the FP receptor.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for the DP prostanoid receptor. This makes it a valuable tool for studying the specific effects of DP receptor activation without significant off-target effects .
Properties
IUPAC Name |
7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223176 | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72814-32-5, 72880-75-2 | |
| Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW245C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BW-245C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BW245C?
A1: BW245C selectively binds to and activates the DP1 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of DP1 receptor activation by BW245C?
A2: DP1 activation by BW245C primarily leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), leading to various cellular responses depending on the cell type. [, , , , , , ]
Q3: How does BW245C impact cerebral blood flow (CBF)?
A3: Research indicates that BW245C treatment significantly increases basal CBF in wild-type mice. This effect is absent in DP1 knockout mice, confirming the role of DP1 in mediating this response. [, ]
Q4: Can BW245C impact hemostasis?
A4: Studies suggest that BW245C can prolong tail bleeding time and increase un-coagulated blood content, indicating a potential role in modulating hemostasis.
Q5: What are the potential implications of DP1 activation by BW245C on the immune system?
A5: Research suggests that DP1 activation by BW245C can modulate immune responses. It inhibits TNF-α-induced migration of human Langerhans cells and reduces inflammatory cell recruitment in a murine model of atopic dermatitis.
Q6: What is the molecular formula and weight of BW245C?
A6: The molecular formula of BW245C is C19H30N2O5, and its molecular weight is 366.45 g/mol.
Q7: How do structural modifications of BW245C affect its DP1 receptor activity?
A7: Specific structural modifications to the ω-chain of BW245C, such as the introduction of 13′-aza groups, resulted in analogues with increased potency in inhibiting platelet aggregation compared to BW245C.
Q8: Are there any known structural features of BW245C analogues that confer selectivity for DP1 over other prostanoid receptors?
A8: While the provided research doesn't explicitly detail specific structural features that dictate DP1 selectivity, the 13′-aza analogues demonstrated enhanced potency in inhibiting human platelet aggregation compared to BW245C, suggesting a potential for increased DP1 selectivity. Further research is necessary to fully elucidate the structural determinants of DP1 selectivity for BW245C analogues.
Q9: Has BW245C shown efficacy in any in vivo models of disease?
A9: Yes, BW245C has demonstrated efficacy in several in vivo models. For instance, it reduced brain damage and functional deficits in a mouse model of stroke [, ] and attenuated bleomycin-induced lung fibrosis in mice. Additionally, it was found to improve endothelial barrier function and reduce vascular leakage in a mouse model of inflammation.
Q10: What is the evidence supporting the use of BW245C in stroke treatment?
A10: In mouse models of stroke, BW245C administration post-stroke led to reduced infarction volume, improved neurological function, and increased cerebral blood flow, suggesting its potential as a therapeutic agent. [, ]
Q11: What is the role of BW245C in tumor models?
A11: Studies in tumor models showed that BW245C administration suppressed tumor growth and vascular leakage. DP1 deficiency, conversely, was linked to increased tumor progression and angiogenesis. These findings suggest that targeting DP1 with agonists like BW245C could be a potential therapeutic strategy for cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















